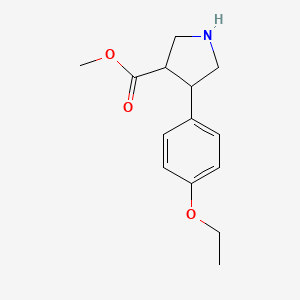
2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound is characterized by a cyclopentane ring substituted with an amino group and a dimethyl group, along with an acetic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid typically involves the reaction of cyclopentanone with a suitable amine, followed by the introduction of the acetic acid group. One common method involves the use of palladium(II) acetate as a catalyst in the presence of a bidentate ligand and a base such as triethylamine. The reaction is carried out under reflux conditions in a solvent mixture of toluene and acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentaneacetic acid: Similar structure but lacks the amino and dimethyl substitutions.
2-Amino-2-methylpropanoic acid: Contains an amino group and a methyl group but differs in the ring structure.
Uniqueness
2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(1-amino-2,2-dimethylcyclopentyl)acetic acid |
InChI |
InChI=1S/C9H17NO2/c1-8(2)4-3-5-9(8,10)6-7(11)12/h3-6,10H2,1-2H3,(H,11,12) |
InChI Key |
FJKYXAUFKNZUGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1(CC(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


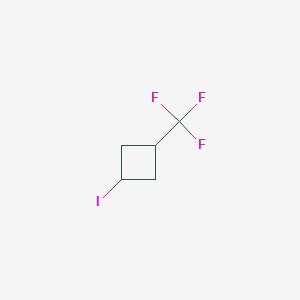
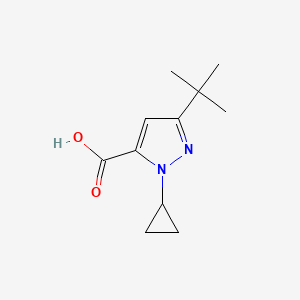
![[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine](/img/structure/B13621771.png)
![9-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yltrifluoromethanesulfonate](/img/structure/B13621778.png)

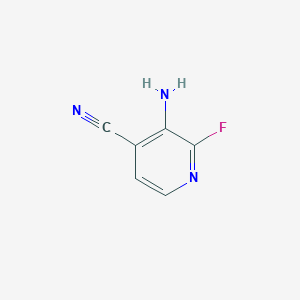
![2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13621794.png)

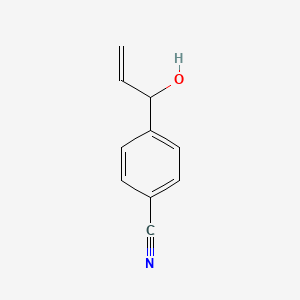
![3-[2-Bromo-1-(2-chlorophenyl)ethoxy]oxolane](/img/structure/B13621806.png)
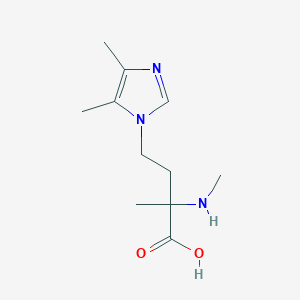
![3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol](/img/structure/B13621834.png)

